Dynorphin (2-17)

Catalog No.
S1922803
CAS No.
83608-80-4
M.F
C90H146N30O21
M. Wt
1984.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dynorphin (2-17)

CAS Number

83608-80-4

Product Name

Dynorphin (2-17)

IUPAC Name

(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C90H146N30O21

Molecular Weight

1984.3 g/mol

InChI

InChI=1S/C90H146N30O21/c1-7-50(6)73(119-77(130)58(28-18-36-103-89(98)99)108-74(127)57(27-17-35-102-88(96)97)110-79(132)62(40-49(4)5)115-80(133)63(41-51-21-9-8-10-22-51)107-71(124)47-106-70(123)45-93)85(138)112-59(29-19-37-104-90(100)101)86(139)120-38-20-30-67(120)84(137)111-56(26-14-16-34-92)76(129)114-61(39-48(2)3)78(131)109-55(25-13-15-33-91)75(128)116-64(42-52-46-105-54-24-12-11-23-53(52)54)81(134)118-66(44-72(125)126)83(136)117-65(43-69(95)122)82(135)113-60(87(140)141)31-32-68(94)121/h8-12,21-24,46,48-50,55-67,73,105H,7,13-20,25-45,47,91-93H2,1-6H3,(H2,94,121)(H2,95,122)(H,106,123)(H,107,124)(H,108,127)(H,109,131)(H,110,132)(H,111,137)(H,112,138)(H,113,135)(H,114,129)(H,115,133)(H,116,128)(H,117,136)(H,118,134)(H,119,130)(H,125,126)(H,140,141)(H4,96,97,102)(H4,98,99,103)(H4,100,101,104)/t50-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,73-/m0/s1

InChI Key

JECIBNXRPCZGQN-VKJHYFBDSA-N

SMILES

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CN

Synonyms

(des-Tyr(1))dyn A, 1-de-Tyr-dynorphin, 1-de-tyrosine-dynorphin, 1-desTyr-dynorphin A, dyn A (2-17), dynorphin (2-17), dynorphin A (2-17), dynorphin A, desTyr(1)-, dynorphin A, destyrosyl(1)-, dynorphin, des-Tyr(1)-, dynorphin, des-tyrosine(1)-

Canonical SMILES

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CN

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)CN

Pain Modulation

Dynorphin (2-17) interacts with specific receptors in the nervous system and may play a role in pain perception. Some research suggests it might contribute to chronic pain states []. Studies are investigating how Dynorphin (2-17) influences pain pathways and whether it could be a target for novel pain treatments [].

Neurodegenerative Diseases

There is interest in understanding the potential involvement of Dynorphin (2-17) in neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. Research suggests that Dynorphin (2-17) levels might be altered in these conditions [, ]. However, the exact role it plays remains under investigation.

Addiction

Dynorphin (2-17) interacts with the same receptor system as some addictive drugs. Scientists are exploring how it might influence addiction processes and relapse behaviors []. This research could inform the development of medications to help with addiction treatment.

Dynorphin (2-17) is a peptide derived from the larger precursor protein prodynorphin, which is part of the endogenous opioid system. It is a fragment of the dynorphin A peptide and plays a significant role in modulating pain, stress responses, and various neurological functions. The structure of Dynorphin (2-17) consists of 16 amino acids, and it is known for its interactions with kappa-opioid receptors, contributing to its analgesic and neuroprotective effects.

Primarily involving enzymatic cleavage from its precursor, prodynorphin. Limited proteolysis at dibasic and monobasic processing sites leads to the generation of bioactive dynorphins. For instance, the cleavage of dynorphin A (1-17) at specific sites can yield Dynorphin (2-17) as well as other shorter peptides such as Dynorphin A (3-17) . These reactions are crucial for the regulation of dynorphin levels in the brain and their subsequent biological activities.

The synthesis of Dynorphin (2-17) can be achieved through both biological and chemical methods. Biologically, it is produced by the enzymatic cleavage of prodynorphin in the brain and other tissues . Chemically, solid-phase peptide synthesis can be employed to create this peptide with high purity. This method allows for precise control over the sequence and modifications of the peptide, facilitating studies into its structure-function relationships.

Dynorphin (2-17) has potential applications in various fields:

  • Pain Management: Due to its analgesic properties, it is studied for its potential use in treating chronic pain conditions.
  • Neuroprotection: Its role in protecting neurons from excitotoxicity makes it a candidate for developing therapies for neurodegenerative diseases.
  • Psychiatric Disorders: Research into its effects on mood regulation may provide insights into treatments for depression and anxiety disorders.

Interaction studies have revealed that Dynorphin (2-17) binds effectively to kappa-opioid receptors, influencing various intracellular signaling pathways. Studies indicate that it can modulate glutamate receptor activity, particularly NMDA receptors, affecting synaptic transmission dynamics . Additionally, the binding kinetics of Dynorphin (2-17) have been characterized using concentration jump experiments, providing insights into its dissociation rates and binding affinities .

Dynorphin (2-17) shares structural similarities with other opioid peptides but exhibits distinct properties that highlight its uniqueness:

Compound NameStructureKey Characteristics
Dynorphin A (1-17)17 amino acidsStronger affinity for kappa-opioid receptors; neurotoxic at high concentrations.
Leu-enkephalin5 amino acidsPrimarily acts on mu-opioid receptors; less neurotoxic compared to dynorphins.
Beta-Endorphin31 amino acidsActs on mu-opioid receptors; involved in pain relief and reward pathways.
Dynorphin B13 amino acidsSimilar analgesic properties but different receptor interactions compared to Dynorphin (2-17).

Dynorphin (2-17) is unique due to its specific length and composition which allows it to engage selectively with kappa-opioid receptors while also interacting with glutamate pathways in ways that other similar compounds do not.

XLogP3

-8.8

Sequence

GGFLRRIRPKLKWDNQ

Other CAS

83608-80-4

Dates

Modify: 2024-02-18

Explore Compound Types